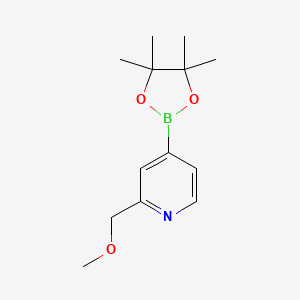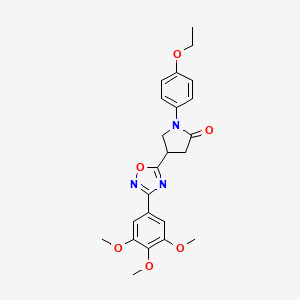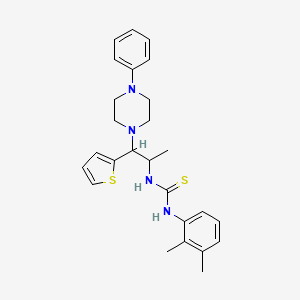![molecular formula C16H18N6S B2708082 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine CAS No. 2380172-87-0](/img/structure/B2708082.png)
4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activity against a range of diseases, including cancer, bacterial infections, and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting key enzymes and signaling pathways involved in disease pathogenesis. For example, in cancer research, this compound has been found to inhibit the activity of key enzymes involved in DNA replication and repair, leading to apoptosis and cell cycle arrest. In bacterial infections, this compound has been found to inhibit the activity of key enzymes involved in bacterial cell wall synthesis and DNA replication, leading to bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine have been extensively studied. This compound has been found to exhibit potent activity against a range of diseases, including cancer, bacterial infections, and neurological disorders. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In bacterial infections, this compound has been found to exhibit potent antibacterial activity against a range of pathogens, including multidrug-resistant strains. In neurological disorders, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine in lab experiments include its potent biological activity, high purity, and high yields. However, there are also limitations to using this compound in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are many future directions for research on 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, which may provide insights into its potential applications in disease treatment.
2. Studies on the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its use in disease treatment.
3. Studies on the toxicity and safety of this compound, which may help to determine its potential applications in human medicine.
4. Studies on the potential applications of this compound in combination with other drugs, which may enhance its biological activity and improve disease treatment outcomes.
5. Studies on the potential applications of this compound in other disease areas, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine is a chemical compound that exhibits potent biological activity against a range of diseases, including cancer, bacterial infections, and neurological disorders. The synthesis method for this compound has been optimized to yield high purity and high yields of the final product. The mechanism of action of this compound is not fully understood, but it is thought to inhibit key enzymes and signaling pathways involved in disease pathogenesis. The advantages of using this compound in lab experiments include its potent biological activity, high purity, and high yields. However, there are also limitations to using this compound in lab experiments, including its cytotoxic effects at high concentrations. There are many future directions for research on this compound, including further studies on its mechanism of action, pharmacokinetics and pharmacodynamics, toxicity and safety, and potential applications in combination with other drugs and in other disease areas.
Méthodes De Synthèse
The synthesis of 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine involves a multi-step process that includes the reaction of 5,6-dimethyl-4-chloropyrimidine with piperazine, followed by the reaction of the resulting compound with 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This process has been optimized to yield high purity and high yields of the final product.
Applications De Recherche Scientifique
The potential applications of 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine in medicinal chemistry have been extensively studied. This compound has been found to exhibit potent activity against a range of diseases, including cancer, bacterial infections, and neurological disorders. In cancer research, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial infections, this compound has been found to exhibit potent antibacterial activity against a range of pathogens, including multidrug-resistant strains. In neurological disorders, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-11-12(2)17-9-19-15(11)21-4-6-22(7-5-21)16-14-13(3-8-23-14)18-10-20-16/h3,8-10H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALFARLFBQBNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC4=C3SC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2708000.png)




![1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2708011.png)
![1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2708013.png)
![2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine](/img/structure/B2708014.png)
![(5-Fluoro-4-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2708015.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/no-structure.png)
![2-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2708018.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)